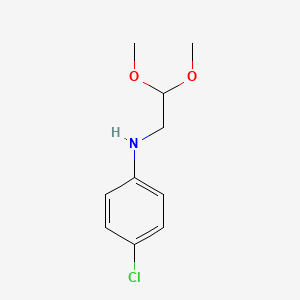

4-chloro-N-(2,2-dimethoxyethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(2,2-dimethoxyethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2/c1-13-10(14-2)7-12-9-5-3-8(11)4-6-9/h3-6,10,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBSVKRHSMYGPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC1=CC=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro N 2,2 Dimethoxyethyl Aniline

Established Reaction Pathways for the Preparation of N-(2,2-dimethoxyethyl)anilines

The traditional synthesis of 4-chloro-N-(2,2-dimethoxyethyl)aniline generally follows one of two primary routes: the N-alkylation of a pre-chlorinated aniline (B41778) or the chlorination of an N-alkylated aniline.

Amination Reactions in the Formation of the N-(2,2-dimethoxyethyl) Moiety

The formation of the N-(2,2-dimethoxyethyl) group is a crucial step in the synthesis of the target molecule. This is typically achieved through two main amination strategies:

N-Alkylation with a Haloacetal: This direct approach involves the reaction of an aniline with a halo-substituted acetaldehyde (B116499) dimethyl acetal (B89532), such as 2-bromo-1,1-dimethoxyethane (B145963) or 2-chloro-1,1-dimethoxyethane. The reaction of 4-chloroaniline (B138754) with such an alkylating agent, typically in the presence of a base to neutralize the resulting hydrohalic acid, leads to the formation of the desired product. The choice of base and solvent can influence the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃) or organic amines.

Reductive Amination: An alternative strategy is the reductive amination of an aniline with aminoacetaldehyde dimethyl acetal. This process involves the initial formation of an imine intermediate between the aniline and the aldehyde functionality (masked as the acetal), which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) researchgate.net. The reaction conditions are generally mild and tolerate a variety of functional groups.

A general representation of these two approaches is depicted below:

Table 1: General Amination Reactions for N-(2,2-dimethoxyethyl)anilines

| Reaction Type | Reactants | General Conditions | Product |

| N-Alkylation | 4-Chloroaniline, 2-Halo-1,1-dimethoxyethane | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile), Heat | This compound |

| Reductive Amination | 4-Chloroaniline, Aminoacetaldehyde dimethyl acetal | Reducing Agent (e.g., NaBH₄), Solvent (e.g., Methanol) | This compound |

Regioselective Halogenation Strategies for para-Chloro Substitution

When starting with N-(2,2-dimethoxyethyl)aniline, the introduction of a chlorine atom specifically at the para-position of the aniline ring is required. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. To achieve high regioselectivity for the para-product, careful selection of the chlorinating agent and reaction conditions is essential.

Common chlorinating agents for this purpose include:

Sulfuryl chloride (SO₂Cl₂): This reagent can be used for the chlorination of anilines. The reaction conditions, such as solvent and temperature, can be tuned to favor para-substitution researchgate.net.

N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent often used for electron-rich aromatic compounds like anilines. The reaction can be carried out under various conditions, sometimes with the use of a catalyst, to enhance regioselectivity researchgate.netrsc.org.

The general scheme for the para-chlorination is as follows:

Table 2: Regioselective para-Chlorination of N-(2,2-dimethoxyethyl)aniline

| Chlorinating Agent | General Conditions | Product |

| Sulfuryl chloride (SO₂Cl₂) | Solvent (e.g., Dichloromethane), Room Temperature or below | This compound |

| N-Chlorosuccinimide (NCS) | Solvent (e.g., Acetonitrile), Catalyst (optional) | This compound |

Development of Novel and Optimized Synthetic Protocols

Research in organic synthesis continually seeks to improve upon established methods by developing more efficient, selective, and environmentally benign protocols.

Catalytic Approaches in the Preparation of the Chemical Compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. For the synthesis of N-substituted anilines, several catalytic systems have been developed:

Palladium-catalyzed N-alkylation: Palladium catalysts, often in combination with specific ligands, can facilitate the N-alkylation of anilines with a variety of alkylating agents, including alcohols google.com. This "borrowing hydrogen" or "hydrogen autotransfer" methodology offers a greener alternative to the use of alkyl halides, as water is the only byproduct.

Copper-catalyzed N-alkylation: Copper-based catalysts have also been employed for the N-alkylation of anilines and their derivatives. These catalysts are often more economical than their palladium counterparts.

Cobalt-catalyzed N-alkylation: Recent research has explored the use of cobalt catalysts for the N-alkylation of anilines with alcohols, demonstrating high activity and selectivity nih.govnih.gov.

These catalytic systems offer the potential for lower reaction temperatures, reduced waste, and higher atom economy compared to traditional stoichiometric methods.

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or even performing reactions under solvent-free conditions, is a key aspect of green chemistry rsc.orgrsc.org.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogen-borrowing strategies are a prime example of high atom economy.

Use of Renewable Feedstocks: While not directly applicable to the core structure of the target compound, the development of methods that utilize alcohols derived from renewable resources as alkylating agents aligns with green chemistry principles nih.gov.

Catalyst-Free Methods: Some modern synthetic methods aim to eliminate the need for catalysts altogether, for instance, by using high-frequency ultrasound to induce reactions in water rsc.org.

Solid-Phase and Polymer-Supported Synthesis Methodologies for Analogs

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of related compounds (analogs) for applications such as drug discovery. In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out. The excess reagents and byproducts are then simply washed away, simplifying the purification process.

For the synthesis of analogs of this compound, a solid-phase approach could involve:

Anchoring a suitable aniline or haloaniline to a resin.

Performing the N-alkylation or other modifications on the solid support.

Cleaving the final product from the resin.

This methodology is particularly advantageous for creating a diverse set of aniline derivatives by varying the building blocks used in the synthesis nih.govpsu.edu. The development of polymer-supported reagents and catalysts also contributes to easier purification and catalyst recycling.

Mechanistic Elucidation of Synthetic Pathways

Investigation of Reaction Mechanisms for Key Transformation Steps

The synthesis of this compound via reductive amination proceeds through a well-established two-step mechanism:

Imine Formation: The initial step involves the nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl carbon of 2,2-dimethoxyethanal. This addition is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine. The equilibrium of this reaction can be driven towards the imine by the removal of water, for instance, by using a Dean-Stark apparatus or a dehydrating agent.

Reduction of the Imine: The newly formed imine is then reduced to the final secondary amine. The choice of reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent for this transformation as it is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde. researchgate.net Sodium triacetoxyborohydride (NaBH(OAc)3) is another mild and selective reducing agent often used for reductive aminations. researchgate.net Stronger reducing agents like sodium borohydride (NaBH4) can also be used, but may also reduce the starting aldehyde if not added after imine formation is complete. researchgate.net

Table 1: Typical Reaction Conditions for Reductive Amination

| Parameter | Condition | Reference |

| Amine | 4-Chloroaniline | organic-chemistry.org |

| Aldehyde | 2,2-Dimethoxyethanal | researchgate.net |

| Reducing Agent | Sodium Borohydride (NaBH4) | researchgate.net |

| Sodium Cyanoborohydride (NaBH3CN) | researchgate.net | |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | researchgate.net | |

| Solvent | Methanol (B129727), Ethanol | organic-chemistry.org |

| Temperature | Room Temperature to Reflux | organic-chemistry.org |

Strategies for Stereochemical Control and Regioselectivity in Synthesis

Stereochemical Control:

The target molecule, this compound, is an achiral molecule as it does not possess any stereocenters. The carbon atom of the dimethoxyethyl group that is attached to the nitrogen is not a stereocenter because it is bonded to two identical methoxy (B1213986) groups. Consequently, the synthesis of this compound does not require any specific strategies for stereochemical control. The reaction between the achiral starting materials, 4-chloroaniline and 2,2-dimethoxyethanal, directly yields the achiral product without the formation of stereoisomers.

Regioselectivity:

The key aspect of regioselectivity in the synthesis of this compound lies in controlling the site of alkylation on the 4-chloroaniline molecule. Anilines can potentially undergo alkylation at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation).

In the context of reductive amination, the reaction conditions are specifically designed to favor N-alkylation . The initial formation of the imine occurs exclusively at the nitrogen atom of the aniline. The subsequent reduction of this imine intermediate ensures that the alkyl group is introduced onto the nitrogen atom, leading to the formation of the N-substituted product with high regioselectivity.

Under the typical conditions of reductive amination, C-alkylation is generally not a significant competing reaction. Friedel-Crafts type alkylation of the aromatic ring would require much harsher conditions, such as the presence of a strong Lewis acid catalyst, which are not employed in standard reductive amination protocols. Therefore, the inherent mechanism of reductive amination provides excellent control over the regioselectivity, yielding the desired N-alkylated product, this compound, as the major product.

Chemical Reactivity and Derivatization of 4 Chloro N 2,2 Dimethoxyethyl Aniline

Reactivity Profiles of the Aniline (B41778) Nitrogen Center

The nitrogen atom of the aniline group in 4-chloro-N-(2,2-dimethoxyethyl)aniline serves as a nucleophilic center, readily participating in reactions that form new carbon-nitrogen or other heteroatom-nitrogen bonds.

The aniline nitrogen exhibits typical nucleophilic characteristics, enabling it to react with various electrophiles. N-alkylation, for instance, can be achieved to introduce additional alkyl groups. Recent studies have explored visible-light-induced N-alkylation of anilines with alcohols, a method that avoids the use of metal catalysts and bases, offering a more environmentally friendly approach. nih.gov For example, the reaction of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide under visible light has been demonstrated as a viable N-alkylation strategy. nih.gov This suggests that similar methodologies could be applied to this compound to yield N-alkylated products.

A plausible mechanism for such a reaction involves the formation of an electron-donor-acceptor (EDA) complex between the aniline and an in-situ generated acid, which then becomes excited under visible light. nih.gov The alcohol is simultaneously activated to form an intermediate that condenses with the aniline to form an imine, which is subsequently reduced to the N-alkylated product. nih.gov

Table 1: Examples of N-Alkylation Reactions of Anilines

| Aniline Derivative | Alkylating Agent | Catalyst/Conditions | Product |

| Aniline | 4-hydroxybutan-2-one | NH4Br, visible light | N-(1-methyl-3-oxobutyl)aniline |

| 4-chloroaniline (B138754) | 4-hydroxybutan-2-one | NH4Br, visible light | 4-chloro-N-(1-methyl-3-oxobutyl)aniline |

This table is illustrative and based on general aniline reactivity. Specific studies on this compound may vary.

The aniline nitrogen can be readily acylated to form amide derivatives. This is a common transformation in organic synthesis, often employed to protect the amino group or to introduce new functional moieties. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides. For example, the reaction of chloroacetyl chloride with various anilines is a well-established method for synthesizing 2-chloro-N-aryl acetamides. ijpsr.info This reaction typically proceeds at room temperature by treating the aniline with the acid chloride. ijpsr.info

The synthesis of acetoacetanilides is another relevant acylation reaction. For instance, 4'-Chloro-2',5'-dimethoxyacetoacetanilide is synthesized by reacting 2,5-dimethoxy-4-chloroaniline with diketene. This highlights a general strategy where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

Table 2: Representative Acylation Reactions of Anilines

| Aniline Derivative | Acylating Agent | Product |

| p-chloroaniline | Chloroacetyl chloride | 2-chloro-N-(4-chlorophenyl)acetamide |

| 2,5-dimethoxy-4-chloroaniline | Diketene | 4'-Chloro-2',5'-dimethoxyacetoacetanilide |

This table is illustrative and based on the reactivity of similar aniline compounds.

Transformations Involving the Dimethoxyethyl Acetal (B89532) Moiety

The 2,2-dimethoxyethyl group is a masked aldehyde functionality. This acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then participate in a variety of subsequent chemical transformations.

The acetal group in this compound serves as a protecting group for an acetaldehyde (B116499) moiety. Controlled hydrolysis, typically under acidic conditions, can deprotect this group to furnish the corresponding N-(4-chlorophenyl)aminoacetaldehyde. This unmasked aldehyde is a versatile intermediate for further synthetic elaborations. For instance, the resulting amino aldehyde can be used in reactions like the Strecker synthesis to produce α-amino acids or in reductive amination to form more complex secondary amines.

The aldehyde unmasked from the dimethoxyethyl group can participate in intramolecular cyclization reactions, most notably the Fischer indole (B1671886) synthesis. wikipedia.orgbyjus.comyoutube.com This reaction is a classic and widely used method for constructing the indole ring system, a core structure in many pharmaceuticals and natural products. wikipedia.orgbyjus.com In this context, the N-(2,2-dimethoxyethyl)aniline derivative first undergoes hydrolysis to the corresponding amino aldehyde. This aldehyde can then react with a phenylhydrazine (B124118) under acidic conditions to form a phenylhydrazone intermediate. wikipedia.orgyoutube.com Subsequent byjus.combyjus.com-sigmatropic rearrangement and cyclization lead to the formation of the indole ring. wikipedia.orgyoutube.com The chloro-substituent on the aniline ring would be incorporated into the final indole product at the 5-position.

A visible-light-driven Fischer-type indole synthesis has also been reported, offering a method that avoids the use of often toxic phenylhydrazines and harsh acidic conditions. nih.gov

Aromatic Ring Functionalization and Cross-Coupling Strategies

The chloro-substituent on the aromatic ring of this compound provides a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the core structure.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction would allow the coupling of this compound with a wide range of amines, including primary and secondary alkyl- and arylamines, to generate more complex diaryl or alkylaryl amines. wikipedia.orgnih.gov The choice of palladium catalyst and ligand is crucial for the success of these couplings, with sterically hindered phosphine (B1218219) ligands often being employed to facilitate the reaction with aryl chlorides. rug.nl

Another powerful cross-coupling reaction is the Suzuki-Miyaura coupling, which utilizes a palladium catalyst to form a new carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgresearchgate.net In the case of this compound, the chloro-substituent can be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon-based substituents onto the aromatic ring. nih.govmdpi.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can promote the oxidative addition step and enable efficient coupling. libretexts.org Microwave-assisted Suzuki couplings have also been shown to be effective for the reaction of chloropyrimidines, suggesting a potential strategy for activating the chloro-substituent in this aniline derivative. mdpi.com

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2 / Sterically hindered phosphine ligand | N-aryl or N-alkyl substituted aniline |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh3)4 or other Pd catalyst / Base | Biphenyl or styrenyl derivative |

This table outlines potential applications of cross-coupling reactions based on established methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is a suitable substrate for such transformations. The chloro-substituent on the aromatic ring can participate in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

The Buchwald-Hartwig amination enables the formation of a new carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. In the case of this compound, the chloro group can be replaced by various primary or secondary amines, leading to the synthesis of N,N'-disubstituted-1,4-diaminobenzene derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the specific amine coupling partner. Generally, bulky, electron-rich phosphine ligands are employed to facilitate the catalytic cycle.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position of the aniline ring, replacing the chlorine atom. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The electronic nature of the boronic acid and any substituents on the aniline ring can influence the reaction efficiency.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Substrates Analogous to this compound

| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 1 | 4-Chloro-N-methylaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Methyl-N'-phenylbenzene-1,4-diamine | 85 |

| 2 | 4-Chloro-N-ethylaniline | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 4-(4-(Ethylamino)phenyl)morpholine | 92 |

| 3 | 4-Chloro-N-benzylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | N-Benzyl-4-phenylaniline | 88 |

| 4 | 4-Chloro-N-isopropylaniline | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | N-Isopropyl-4'methoxy-[1,1'-biphenyl]-4-amine | 90 |

This table presents plausible reaction outcomes based on documented palladium-catalyzed cross-coupling reactions of similar N-substituted 4-chloroanilines. The specific conditions and yields for this compound may vary.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization Approaches

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating N-(2,2-dimethoxyethyl)amino group. wikipedia.org This group is a powerful ortho-, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. However, the para position is already occupied by the chloro substituent. Therefore, electrophilic substitution is expected to occur primarily at the ortho positions (C2 and C6) relative to the amino group.

The chloro substituent, while also an ortho-, para-director, is a deactivating group due to its inductive electron-withdrawing effect. quora.comquora.com In this molecule, the directing effects of the amino and chloro groups are synergistic, both favoring substitution at the positions ortho to the amino group (and meta to the chloro group). The strong activating effect of the amino group is expected to dominate, making the molecule more reactive towards EAS than benzene (B151609), but likely less reactive than aniline itself due to the presence of the deactivating chloro group. quora.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or another chlorine atom) onto the aromatic ring. Due to the activating nature of the amino group, halogenation is expected to proceed readily, likely at the 2-position.

Nitration: Introduction of a nitro group (-NO₂) onto the ring. Direct nitration of anilines can be complicated by oxidation and the formation of anilinium ions in the acidic reaction medium, which would deactivate the ring and direct meta to the amino group. ulisboa.pt To achieve selective ortho-nitration, protection of the amino group, for instance by acetylation, is often employed. ulisboa.pt

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). Similar to nitration, the reaction conditions need to be carefully controlled to avoid undesired side reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. byjus.commasterorganicchemistry.comyoutube.com

To achieve controlled functionalization, the N-(2,2-dimethoxyethyl) group can be utilized as a protecting group for the amine. The acetal functionality is stable under many reaction conditions but can be hydrolyzed to reveal an aldehyde, which can then undergo further transformations.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product |

| Bromination | Br₂ | 2-Bromo-4-chloro-N-(2,2-dimethoxyethyl)aniline |

| Nitration (with protected amine) | HNO₃/H₂SO₄ | 4-Chloro-N-(2,2-dimethoxyethyl)-2-nitroaniline |

| Sulfonation | SO₃/H₂SO₄ | 5-Chloro-2-((2,2-dimethoxyethyl)amino)benzenesulfonic acid |

The regioselectivity is predicted based on the directing effects of the substituents. Experimental verification would be required to confirm these outcomes.

Analysis of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound in the aforementioned reactions are a direct consequence of the electronic properties of its substituents. These effects can be understood through the concepts of inductive and resonance effects, which can be quantified using Hammett substituent constants (σ). researchgate.netstenutz.euviu.calibretexts.org

In terms of regioselectivity for EAS, both groups direct to the positions ortho to the amino group. This reinforcement leads to a high degree of selectivity for substitution at the C2 and C6 positions.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-chloro-N-(2,2-dimethoxyethyl)aniline, a suite of NMR techniques is employed to fully characterize its structure.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various proton environments within the this compound molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the coupling constants (J) reveal information about adjacent protons.

The aromatic region of the spectrum is expected to show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the chlorine atom (H-3 and H-5) would appear as a doublet, as would the protons ortho to the amino group (H-2 and H-6). Due to the electron-withdrawing nature of the chlorine atom, the H-3/H-5 protons are anticipated to be deshielded and resonate at a higher chemical shift compared to the H-2/H-6 protons.

The aliphatic portion of the molecule gives rise to distinct signals for the N-H proton, the methylene (B1212753) (-CH₂-) group, the methine (-CH-) group, and the methoxy (B1213986) (-OCH₃) groups. The N-H proton typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene protons adjacent to the nitrogen atom would likely present as a triplet, coupled to the N-H proton and the adjacent methine proton. The methine proton of the acetal (B89532) group is expected to be a triplet, coupled to the adjacent methylene protons. The six protons of the two equivalent methoxy groups should appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-6 | 6.60 - 6.80 | Doublet | ~8.5 |

| H-3, H-5 | 7.10 - 7.30 | Doublet | ~8.5 |

| N-H | 3.50 - 4.50 | Broad Singlet | - |

| -CH₂- | 3.20 - 3.40 | Triplet | ~5.5 |

| -CH- | 4.50 - 4.70 | Triplet | ~5.5 |

| -OCH₃ | 3.30 - 3.50 | Singlet | - |

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The aromatic region will display four signals corresponding to the four unique carbon atoms of the 4-chlorophenyl group. The carbon atom bearing the chlorine (C-4) and the carbon atom attached to the nitrogen (C-1) are quaternary and will typically show weaker signals. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

In the aliphatic region, signals are expected for the methylene carbon (-CH₂-), the methine carbon (-CH-), and the two equivalent methoxy carbons (-OCH₃). The chemical shifts of these carbons provide further confirmation of the structure.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145.0 - 147.0 |

| C-2, C-6 | 113.0 - 115.0 |

| C-3, C-5 | 128.0 - 130.0 |

| C-4 | 122.0 - 124.0 |

| -CH₂- | 45.0 - 48.0 |

| -CH- | 102.0 - 105.0 |

| -OCH₃ | 53.0 - 56.0 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2/H-6 with H-3/H-5) and within the ethylamino side chain (N-H with -CH₂- and -CH₂- with -CH-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected from the N-H and -CH₂- protons to the aromatic carbon C-1, and from the methoxy protons to the methine carbon.

Together, these 2D NMR techniques provide a detailed and robust structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄ClNO₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, with an intensity ratio of approximately 3:1.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₁₀H₁₄³⁵ClNO₂ + H]⁺ | 216.0735 |

| [C₁₀H₁₄³⁷ClNO₂ + H]⁺ | 218.0705 |

Note: Calculated values are based on the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation pathways.

For the protonated molecule of this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar structures. A common fragmentation for N-alkylanilines is the alpha-cleavage, leading to the loss of the side chain. Another likely fragmentation pathway for the dimethoxyethyl group involves the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the acetal moiety.

Table 4: Predicted Key MS/MS Fragments for Protonated this compound ([M+H]⁺)

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 184.0473 | CH₃OH | [M+H - CH₃OH]⁺ |

| 154.0367 | C₂H₅O₂ | [M+H - C₂H₅O₂]⁺ (Loss of dimethoxy) |

| 142.0367 | C₃H₇O₂ | [M+H - CH(OCH₃)₂]⁺ |

| 127.0189 | C₄H₁₀NO₂ | [4-chloroaniline]⁺ |

| 75.0546 | C₇H₇Cl | Loss of the aniline (B41778) moiety |

Note: Predicted fragment masses are based on the proposed fragmentation pathways of a protonated precursor with the formula C₁₀H₁₅ClNO₂⁺. The fragmentation of N-(2,2-dimethoxyethyl)anilines can be initiated by cleavage of the C-N bond or by fragmentation within the dimethoxyethyl side chain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

No specific experimental IR or UV-Vis spectroscopic data for this compound has been found in published scientific literature. Therefore, a detailed analysis of its functional groups and electronic transitions based on empirical data cannot be provided at this time.

A theoretical analysis would predict characteristic absorption bands in the IR spectrum corresponding to:

N-H stretching of the secondary amine.

C-H stretching from the aromatic ring and the aliphatic ethyl and methoxy groups.

C-N stretching of the amine.

C-O stretching of the ether linkages in the dimethoxy group.

C-Cl stretching of the chlorobenzene (B131634) moiety.

Aromatic C=C bending and stretching vibrations.

Similarly, the UV-Vis spectrum would be expected to show absorption maxima related to the electronic transitions within the substituted benzene ring. The precise wavelengths (λmax) of these transitions are influenced by the combination of the chloro, amino, and dimethoxyethyl substituents.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | 2850-3000 | Medium-Strong |

| C=C (Aromatic) | 1450-1600 | Medium-Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-O Stretch | 1000-1300 | Strong |

| C-Cl Stretch | 600-800 | Strong |

Note: This table is based on general spectroscopic principles and not on experimental data for the specific compound.

X-ray Crystallography for Absolute Solid-State Structure Determination and Conformational Analysis (If Applicable)

There are no published X-ray crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles that would confirm its absolute solid-state structure and conformational analysis is not available. Such an analysis would provide definitive proof of the molecular geometry, including the orientation of the dimethoxyethyl group relative to the chlorophenyl ring.

Computational and Theoretical Investigations of 4 Chloro N 2,2 Dimethoxyethyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 4-chloro-N-(2,2-dimethoxyethyl)aniline, such studies have not been published.

Geometry Optimization and Exhaustive Conformational Analysis

A computational study would typically begin with geometry optimization to find the most stable three-dimensional structure of the molecule. This process involves finding the minimum energy conformation on the potential energy surface. An exhaustive conformational analysis would be necessary to identify various stable conformers, particularly due to the flexible N-(2,2-dimethoxyethyl) side chain. The relative energies of these conformers would determine their population at a given temperature. Currently, no such analysis has been reported for this molecule.

Analysis of Electronic Structure (HOMO-LUMO Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure provides critical insights into a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution and identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. No data on the HOMO-LUMO energies or the MEP map for this compound is available in the literature.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes can be achieved, confirming the molecular structure. Such a theoretical and experimental correlation has not been published for this compound.

Molecular Dynamics Simulations for Exploring Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would provide a more detailed understanding of its conformational landscape in different environments, such as in solution. MD simulations are also valuable for investigating intermolecular interactions, which are essential for understanding the bulk properties of the compound. To date, no MD simulation studies have been reported for this molecule.

Theoretical Studies on Reaction Mechanisms and Transition States of Chemical Transformations

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies and reaction rates. There are currently no published theoretical studies on the reaction mechanisms involving this compound.

Derivation of Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound and calculating various electronic and structural parameters, quantitative structure-reactivity relationships (QSRRs) could be developed. These models are valuable for predicting the reactivity of related compounds. The absence of foundational computational data for the parent molecule means that no such relationships have been derived.

Applications of 4 Chloro N 2,2 Dimethoxyethyl Aniline in Complex Organic Synthesis

Role as a Key Building Block in Heterocyclic Compound Synthesis

The strategic placement of a protected aldehyde on the nitrogen atom of a chloro-substituted aniline (B41778) makes 4-chloro-N-(2,2-dimethoxyethyl)aniline a key intermediate for the synthesis of various fused heterocyclic systems. The dimethoxyacetal group serves as a latent aldehyde, which can be unmasked under acidic conditions to participate in intramolecular cyclization reactions.

Synthesis of Diverse Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrrolopyrimidines, Thiadiazines)

Indoles: The synthesis of indoles from aniline derivatives is a cornerstone of heterocyclic chemistry. While direct experimental evidence for the use of this compound in indole (B1671886) synthesis is not extensively documented in readily available literature, its structure strongly suggests its utility in classic indole syntheses. For instance, the acid-catalyzed cyclization of α-anilino acetals is a known method for preparing indoles. luc.edu In this context, this compound could be N-acylated and then subjected to acid-catalyzed cyclization to yield N-acyl-5-chloroindoles. luc.edu The reaction would proceed via in situ generation of the corresponding aldehyde, which then undergoes electrophilic aromatic substitution onto the aniline ring. The chloro-substituent at the 4-position of the aniline ring would direct the cyclization to the C-5 position of the resulting indole.

A potential synthetic pathway is outlined below:

| Reaction Step | Description |

| N-Acylation | The secondary amine of this compound can be acylated using various acylating agents (e.g., acetic anhydride, benzoyl chloride) to introduce a protecting/activating group. |

| Acid-Catalyzed Cyclization | Treatment with a Brønsted or Lewis acid would lead to the hydrolysis of the dimethoxyacetal to the corresponding aldehyde, followed by an intramolecular electrophilic attack on the electron-rich aromatic ring to form the indole nucleus. |

| N-Deprotection (Optional) | The N-acyl group can be removed if the N-unsubstituted indole is the desired product. |

Pyrrolopyrimidines: Pyrrolopyrimidines are a class of bicyclic heterocycles with significant biological activities. The synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through the condensation of substituted anilines with appropriate pyrimidine (B1678525) precursors. nih.gov The aniline nitrogen of this compound can act as a nucleophile in reactions with functionalized pyrimidines. For example, reaction with a 4,6-dichloropyrimidine (B16783) derivative could lead to the formation of a 4-anilino-6-chloropyrimidine intermediate. Subsequent intramolecular cyclization, facilitated by the deprotection of the acetal (B89532) and reaction of the resulting aldehyde with an adjacent active methylene (B1212753) or amino group on the pyrimidine ring, could furnish the pyrrolo[2,3-d]pyrimidine core.

Thiadiazines: The synthesis of 1,3,5-thiadiazine derivatives often involves the reaction of primary amines with carbon disulfide and formaldehyde (B43269). mdpi.com The secondary amine functionality in this compound could potentially participate in such multicomponent reactions. While the N-substituent might influence the reactivity, derivatization of the aniline nitrogen could be a viable strategy to construct thiadiazine rings. For instance, reaction with an isothiocyanate followed by cyclization with an appropriate one-carbon synthon could lead to substituted thiadiazine structures.

Stereoselective Construction of Chiral Scaffolds and Architectures

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds for pharmaceutical applications. While the parent molecule, this compound, is achiral, its derivatization offers opportunities for stereoselective synthesis.

One potential strategy involves the use of chiral auxiliaries. For example, the formation of a chiral N,O-acetal by reacting the corresponding aldehyde (derived from the subject compound) with a chiral alcohol could introduce a stereocenter. Subsequent reactions, such as additions to the iminium ion formed from the acetal, could proceed with high diastereoselectivity. nih.gov The use of chiral N,O-acetal TMS ethers has been shown to be effective in the stereoselective synthesis of β-amino acids via N-acyliminium ion reactions. nih.gov

Furthermore, the aniline moiety can be a handle for introducing chiral catalysts. Transition metal-catalyzed enantioselective transformations of substrates containing aniline derivatives are well-established. nih.gov For instance, a chiral palladium catalyst could be employed in a cyclization reaction involving a derivative of this compound to produce a chiral heterocyclic product.

Strategies for Scaffold Diversity Generation through Derivatization Pathways

The generation of molecular diversity from a common starting material is a key strategy in medicinal chemistry and drug discovery. mdpi.comnih.gov this compound is an excellent starting point for creating a library of diverse molecular scaffolds due to its multiple reactive sites.

Derivatization of the Aniline Nitrogen: The secondary amine can be readily N-alkylated or N-arylated to introduce a wide range of substituents. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Modification of the Aromatic Ring: The chloro-substituent on the aniline ring can be a site for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, vinyl, or amino groups at the 4-position of the aniline core, leading to a vast array of derivatives.

Reactions of the Masked Aldehyde: The dimethoxyethyl group, upon deprotection to the aldehyde, can undergo a plethora of classical carbonyl reactions. These include condensations with active methylene compounds, Wittig reactions, and reductive aminations, providing access to a wide range of functionalized side chains.

The combination of these derivatization strategies allows for the systematic exploration of the chemical space around the 4-chloroaniline (B138754) core, leading to the generation of a library of compounds with diverse structures and potential biological activities.

| Derivatization Site | Potential Reactions | Resulting Structural Diversity |

| Aniline Nitrogen | N-Alkylation, N-Arylation, N-Acylation | Introduction of various lipophilic or polar groups, influencing solubility and binding interactions. |

| Aromatic Ring (C-4) | Suzuki, Heck, Buchwald-Hartwig cross-coupling | Introduction of aryl, heteroaryl, vinyl, and amino substituents, expanding the molecular framework. |

| Dimethoxyethyl Group | Acetal deprotection to aldehyde, followed by condensation, Wittig, reductive amination, etc. | Formation of diverse side chains with different functional groups and lengths. |

Contribution to the Development of Privileged Structures from the Aniline Core

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. google.com The aniline moiety and the heterocyclic systems derived from it are often considered privileged structures in medicinal chemistry. mdpi.com

The this compound scaffold can serve as a precursor to several important privileged structures. For example, the indole nucleus, which can be synthesized from this compound, is a well-known privileged structure found in numerous natural products and synthetic drugs. researchgate.net Similarly, pyrrolopyrimidines are recognized as important scaffolds for kinase inhibitors and other therapeutic agents. nih.gov

By utilizing this compound as a starting material, medicinal chemists can access a variety of heterocyclic cores that have a proven track record of biological activity. The chloro-substituent and the potential for further derivatization provide the tools to fine-tune the pharmacological properties of these privileged structures, leading to the development of new and improved therapeutic agents. The ability to generate diverse libraries based on this core scaffold further enhances its value in the search for novel drug candidates.

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems and Metal-Free Approaches for Synthesis

The synthesis of N-substituted anilines, including 4-chloro-N-(2,2-dimethoxyethyl)aniline, is a cornerstone of organic chemistry. While traditional methods often rely on transition-metal catalysts, a significant future direction is the exploration of novel catalytic systems and metal-free alternatives to enhance efficiency, reduce costs, and improve environmental friendliness.

Recent research has demonstrated the power of gold-palladium alloy nanoparticles (Au–Pd/Al2O3) in catalyzing the synthesis of various N-substituted anilines from cyclohexanones and amines. rsc.org This bimetallic system shows superior performance compared to single-metal catalysts, suggesting a promising avenue for the synthesis of this compound. rsc.org The synergy between gold and palladium enhances catalytic activity, potentially allowing for milder reaction conditions and higher yields. rsc.org Another innovative approach involves the use of biocatalytic platforms. Engineered flavin-dependent enzymes have been shown to catalyze the oxidative amination of cyclohexanones to produce a wide range of secondary and tertiary anilines. uwtsd.ac.ukresearchgate.net This enzymatic method offers high selectivity and operates under mild conditions, presenting a green alternative to conventional chemical synthesis. uwtsd.ac.ukresearchgate.net

The complete removal of metal catalysts is a major goal in modern synthesis. Catalyst- and additive-free methods are being developed, such as the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines, which proceeds through an imine condensation–isoaromatization pathway. beilstein-journals.org This approach is operationally simple and has potential for scale-up. beilstein-journals.org Additionally, metal-free syntheses using readily available starting materials like aryl sulfonyl chlorides and amines are gaining traction. acs.org These methods often tolerate a wide range of functional groups and are conducted under mild conditions. acs.org High-frequency ultrasound has also been shown to induce the catalyst-free N-dealkylation of aniline (B41778) derivatives in water, providing another green alternative. rsc.org

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Relevant Findings |

| Bimetallic Catalysis | Au–Pd/Al2O3 nanoparticles | High efficiency, synergistic catalytic effect | Superior performance over single-metal catalysts in N-substituted aniline synthesis. rsc.org |

| Biocatalysis | Engineered flavin-dependent enzymes | High selectivity, mild conditions, green chemistry | Successful synthesis of diverse anilines via oxidative amination of cyclohexanones. uwtsd.ac.ukresearchgate.net |

| Metal-Free Condensation | Catalyst- and additive-free, thermal | Operational simplicity, scalability | Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization. beilstein-journals.org |

| Metal-Free Smiles Rearrangement | Sulfonyl chlorides and amines, metal-free | Wide functional group tolerance, mild conditions | General method for synthesizing N-alkyl anilines. acs.org |

| Sonochemistry | High-frequency ultrasound in water | Catalyst-free, environmentally friendly | Induces N-dealkylation of aniline derivatives. rsc.org |

Development of Asymmetric Synthesis Approaches Incorporating the Compound

The development of asymmetric syntheses to create chiral molecules is a paramount objective in organic chemistry, particularly for applications in pharmaceuticals and materials science. Incorporating this compound into asymmetric frameworks could lead to novel chiral building blocks and final products.

One promising strategy is the catalytic asymmetric cyclizative rearrangement (CACR) of anilines with vicinal diketones, catalyzed by a chiral phosphoric acid. nih.gov This method allows for the one-step construction of enantioenriched 2,2-disubstituted indolin-3-ones. nih.gov The aniline derivative acts as a 1,3-binucleophile, and the stereoselectivity is directed by the amine group's ortho-Csp2–H addition to the ketone. nih.gov Applying this methodology to this compound could generate unique chiral indolinone structures.

Organocatalysis offers another powerful tool for asymmetric synthesis. For instance, chiral isothiourea has been used to catalyze the atroposelective N-acylation of aniline-derived sulfonamides, yielding axially chiral anilide products with high enantioselectivity. nih.gov The development of similar catalytic systems tailored for the N-(2,2-dimethoxyethyl)aniline scaffold could unlock new classes of atropisomeric compounds. Furthermore, the synthesis of chiral sulfonimidamides, bioisosteres of sulfonamides, has been achieved with high enantiospecificity through the reaction of sulfonimidoyl fluorides with anilines in the presence of a calcium catalyst. wur.nl This reaction proceeds with inversion of the stereocenter at the sulfur atom, highlighting a path to novel chiral sulfur-containing aniline derivatives. wur.nl

| Asymmetric Method | Catalyst/Reagent | Chiral Product Type | Potential Application for Target Compound |

| Cyclizative Rearrangement | Chiral Phosphoric Acid | 2,2-disubstituted indolin-3-ones | Synthesis of novel chiral indolinones from this compound. nih.gov |

| Atroposelective N-Acylation | Chiral Isothiourea | Axially chiral anilides | Creation of new atropisomeric compounds based on the target aniline. nih.gov |

| Asymmetric Nitrogen Transfer | N-H Oxaziridines | Enantioenriched sulfinamidines | Synthesis of chiral sulfinamidines from corresponding sulfenamides. researchgate.net |

| Enantiospecific Substitution | Ca(NTf2)2 | Chiral sulfonimidamides | Generation of chiral sulfur-containing derivatives with stereocontrol at the sulfur atom. wur.nl |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, safety, and reproducibility. Flow chemistry and automated synthesis platforms offer solutions to these challenges and are a key area of future research for the production of this compound.

Automated synthesis platforms, often incorporating robotic liquid and solid handling, can be integrated with flow reactors to enable high-throughput experimentation and optimization. scripps.edu These platforms facilitate the rapid screening of reaction conditions, catalysts, and substrates, accelerating the development of robust and scalable synthetic routes. scripps.edu For a compound like this compound, this technology could be used to quickly identify optimal conditions for its synthesis or its use in subsequent reactions, ultimately leading to more efficient and cost-effective large-scale production. nih.gov

Application of Advanced Characterization Techniques Beyond Standard Spectroscopies

While standard spectroscopic techniques like NMR and IR are indispensable for routine characterization, a deeper understanding of the structure, properties, and reactivity of this compound and its derivatives can be gained through the application of more advanced analytical methods.

Techniques such as gas chromatography-mass spectrometry (GC-MS) can be crucial for identifying and quantifying trace impurities or byproducts in a reaction mixture, which is vital for process optimization and quality control. nih.gov For more complex structures or materials derived from the target compound, a suite of advanced techniques is often employed. Scanning electron microscopy (SEM) provides information on surface morphology, while techniques like X-ray diffraction (XRD) can elucidate the crystalline structure of solid derivatives. researchgate.netrsc.org For polymeric materials derived from aniline monomers, these techniques are essential for understanding the relationship between structure and bulk properties. rsc.org

In cases where complex mixtures are formed, sophisticated mass spectrometry techniques like time-of-flight secondary ion mass spectrometry (TOF-SIMS) can provide detailed information about the surface chemistry of materials. nih.gov Furthermore, for studying the electronic properties of new materials derived from this compound, techniques like surface photovoltage spectroscopy could be employed to analyze band-edge regions and electronic transitions. researchgate.net

Theoretical Predictions for Enhanced Reactivity and Selectivity in Novel Synthetic Applications

Computational chemistry and theoretical predictions are increasingly vital tools in modern organic synthesis, offering insights that can guide experimental work and rationalize observed outcomes. For this compound, theoretical studies can predict its reactivity and selectivity in various transformations, accelerating the discovery of new synthetic applications.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and reactivity of molecules. DFT calculations can be used to determine global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which provide a general understanding of a molecule's reactive nature. nih.gov Local reactivity descriptors, like local philicities, can pinpoint the specific atoms or functional groups most likely to participate in a reaction. nih.gov For instance, a DFT study on the complete series of chloroanilines has provided insights into their reactivity profiles and structure-toxicity relationships. nih.gov

Mechanistic studies using DFT can elucidate the pathways of complex reactions. For example, the mechanism of the annulation reaction between trichloronitroethylene and aniline to form a quinoxalinone-N-oxide derivative was extensively investigated using DFT, allowing researchers to identify the most plausible reaction pathway by comparing the activation energies of different proposed routes. nih.gov Similar studies on reactions involving this compound could predict the most favorable conditions and substitution patterns to achieve desired products with high selectivity. Furthermore, theoretical calculations can be used to understand the structure and properties of more complex systems, such as the diradical character and magnetic properties of DPPH-dimer derivatives, which share structural motifs with substituted anilines. acs.orgacs.org

| Theoretical Method | Predicted Properties | Application to Target Compound |

| Density Functional Theory (DFT) | Global and local reactivity descriptors (e.g., electrophilicity, local philicities). nih.gov | Predicting the most reactive sites on this compound for various transformations. nih.gov |

| DFT Mechanistic Studies | Reaction pathways, transition state energies, activation energies. nih.gov | Elucidating reaction mechanisms to improve selectivity and yield in the synthesis of derivatives. nih.gov |

| Atoms in Molecules (AIM) Theory | Intramolecular hydrogen bonding. nih.gov | Understanding conformational preferences and non-covalent interactions. |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-vis spectra. | Predicting the photophysical properties of new dyes or materials derived from the compound. |

| Combined QM/MM | Enzyme-catalyzed reaction mechanisms. | Modeling the interaction of the compound with a biocatalyst to guide enzyme engineering efforts. uwtsd.ac.ukresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(2,2-dimethoxyethyl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, a two-step approach may include:

Chlorination : Reacting 4-chloroaniline with 2,2-dimethoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

- Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents decomposition), and stoichiometric excess of the dimethoxyethyl reagent.

- Data Comparison : A 2020 study reported 82% yield using column chromatography, while older methods without chromatography yielded <70% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.3 ppm (dimethoxy CH₃), δ 6.8–7.2 ppm (aromatic protons). ¹³C NMR confirms the dimethoxyethyl moiety (δ 50–60 ppm for CH₂-O) .

- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm validates purity (>95%) .

- FTIR : Peaks at 1250 cm⁻¹ (C-O-C stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Case Study : A 2020 study observed anomalous splitting in ¹H NMR due to restricted rotation of the dimethoxyethyl group. 2D NMR (COSY, NOESY) confirmed conformational isomerism .

- Mitigation : Use variable-temperature NMR (VT-NMR) to observe dynamic behavior. For example, heating to 60°C collapses splitting, confirming rotational barriers .

- Advanced Tools : DFT calculations (e.g., B3LYP/6-31G*) model rotational energy barriers, aligning with experimental data .

Q. What strategies validate the compound’s biological activity, and how do structural modifications alter potency?

- Methodological Answer :

- Assay Design : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against S. aureus and E. coli. A 2025 study on analogous compounds showed MIC values of 8–32 µg/mL .

- SAR Insights :

- Chloro Substitution : 4-Chloro analogs exhibit 2× higher activity than non-halogenated derivatives.

- Dimethoxyethyl Chain : Flexibility of the chain enhances membrane permeability (logP = 2.1 vs. 1.5 for shorter-chain analogs) .

- Validation : LC-MS quantifies intracellular accumulation in bacterial cells, correlating with MIC data .

Q. How can crystallographic data address stereochemical uncertainties in derivatives of this compound?

- Methodological Answer :

- Case Study : X-ray diffraction of the related compound 4-chloro-N-(3,4-dimethoxybenzylidene)aniline revealed a planar aromatic system with dihedral angles <5° between rings, confirming rigidity .

- Application : For ambiguous stereoisomers, grow single crystals (via slow evaporation in ethanol) and solve structures using SHELX. Compare experimental bond angles (e.g., C-Cl = 1.73 Å) with computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.